molecular formula C19H14N4O3S B2613786 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide CAS No. 893983-91-0

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2613786
CAS No.: 893983-91-0
M. Wt: 378.41
InChI Key: JHQSXNRAYZRZFO-UHFFFAOYSA-N
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Description

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide is a complex organic compound that features a unique imidazo-thiazole structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methylimidazo[2,1-b]thiazole with phenyl derivatives under specific conditions. The reaction conditions often involve the use of solvents like ethanol or acetone and catalysts such as hydrochloric acid or hydrobromic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.

Mechanism of Action

The mechanism of action of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, such as the growth hormone secretagogue receptor type 1a (GHS-R1a) and cytochrome P450 enzymes . These interactions can lead to the modulation of various biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-16(10-22(12)19)13-5-4-6-14(9-13)20-18(24)15-7-2-3-8-17(15)23(25)26/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSXNRAYZRZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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